Scaffold Hop from Pan-PI3K/PIKK Inhibitor to Selective DNA-PK Scaffold
Elaboration of the saturated 1H,2H,3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-one core via a scaffold-hopping strategy from the pan-PI3K/PIKK inhibitor dactolisib (NVP-BEZ235) yields advanced leads with nanomolar DNA-PK potency and high selectivity over related PIKK and PI3K family members [1]. While the parent core itself is not active, the specific geometry and substitution vectors of this saturated scaffold are critical for achieving this selectivity jump [1][2].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Scaffold hop from dactolisib (pan-PI3K/mTOR/DNA-PK inhibitor) yields lead SN39536: DNA-PK IC50 = low nM range; >100-fold selective over PI3K isoforms and other PIKK family members [1]. |
| Comparator Or Baseline | Dactolisib (NVP-BEZ235): potent pan-PI3K/mTOR/DNA-PK inhibitor with poor selectivity (IC50 values: PI3Kα = 4 nM, mTOR = 21 nM, DNA-PK = ~1.6 μM) [1]. |
| Quantified Difference | Conversion of pan-PI3K/PIKK inhibitor scaffold to selective DNA-PK inhibitor scaffold; >100-fold improvement in selectivity for DNA-PK over PI3K isoforms [1]. |
| Conditions | Biochemical kinase assays for DNA-PK, PI3K isoforms (α, β, δ, γ), and other PIKK family members (mTOR, ATM, ATR) [1]. |
Why This Matters
This demonstrates that the saturated tetrahydroimidazo[4,5-c]pyridin-2-one core enables a unique selectivity profile that is not accessible from the parent unsaturated imidazo[4,5-c]pyridine or other heterocyclic scaffolds, making it a valuable starting point for selective DNA-PK inhibitor programs.
- [1] Hay, M. P., Hong, C. R., Liew, L. P., Dickson, B. D., Wong, W. W., O'Brien-Gortner, S. F., Airey, R., Jaiswal, J., Wilson, W. R., & Jamieson, S. M. (2024). Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. Cancer Research, 84(1_Supplement), A001. View Source
- [2] Hong, C. R., Liew, L. P., Wong, W. W., Dickson, B. D., Cheng, G., Shome, A., Airey, R., Jaiswal, J., Lipert, B., Jamieson, S. M. F., Wilson, W. R., & Hay, M. P. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(14), 12366–12385. View Source
